2-Fluoro-4-nitrobenzoic acid

Descripción general

Descripción

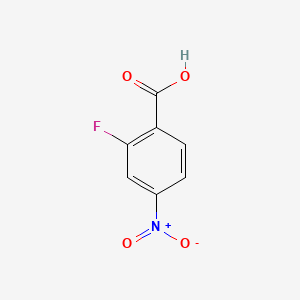

2-Fluoro-4-nitrobenzoic acid is an organic compound with the molecular formula C7H4FNO4 and a molecular weight of 185.11 g/mol . It is characterized by the presence of a fluorine atom and a nitro group attached to a benzoic acid core. This compound is commonly used as an intermediate in organic synthesis and has various applications in scientific research and industry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-Fluoro-4-nitrobenzoic acid involves the oxidation of 2-fluoro-4-nitrotoluene. The reaction typically uses potassium permanganate (KMnO4) as the oxidizing agent in an alkaline medium. The reaction mixture is heated to around 95°C, and the process involves multiple additions of KMnO4 over several hours .

Another method involves the nucleophilic fluorination of 1-arylbenziodoxolones using fluoride salts in polar aprotic solvents. This method is particularly useful for preparing radio-labeled derivatives of the compound .

Industrial Production Methods

Industrial production of this compound often follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The final product is typically purified through recrystallization or other separation techniques .

Análisis De Reacciones Químicas

Types of Reactions

2-Fluoro-4-nitrobenzoic acid undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation: The compound can undergo further oxidation to form different derivatives.

Common Reagents and Conditions

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols can replace the fluorine atom under basic conditions.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used.

Major Products Formed

Reduction: 2-Fluoro-4-aminobenzoic acid.

Substitution: Various substituted benzoic acids depending on the nucleophile used.

Oxidation: Higher oxidation state derivatives of benzoic acid.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Role as an Intermediate

2-Fluoro-4-nitrobenzoic acid serves as a crucial intermediate in the synthesis of various pharmaceuticals. It is particularly important in the development of anti-inflammatory and analgesic drugs. The presence of both fluorine and nitro groups enhances the efficacy and safety profiles of these drugs, making them more effective against targeted conditions .

Case Study: Drug Synthesis

In a study focusing on the synthesis of novel analgesics, researchers utilized this compound as a key building block. The compound's reactivity allowed for the formation of complex structures that exhibited improved therapeutic effects compared to existing medications .

Organic Synthesis

Building Block for Complex Molecules

The compound is widely used as a building block in organic synthesis. Its unique functional groups facilitate specific reactions, enabling chemists to create complex molecules more efficiently . This versatility makes it an essential tool in synthetic chemistry.

Example Applications

- Synthesis of Fluorinated Compounds: The incorporation of fluorine into organic molecules often enhances their stability and biological activity.

- Development of Nitro-Aromatic Compounds: These compounds are vital in various applications, including dyes and agrochemicals.

Agricultural Chemicals

Formulation of Agrochemicals

this compound is employed in the formulation of herbicides and fungicides, contributing to improved crop protection and yield. Its chemical properties allow for the development of more effective agrochemical products that are essential for modern agriculture .

Impact on Crop Yield

Research indicates that formulations containing this compound have shown increased effectiveness in controlling pests and diseases, leading to higher crop yields and reduced agricultural losses .

Material Science

Development of Specialty Polymers

In material science, this compound is utilized in creating specialty polymers and coatings. Its properties can enhance durability and resistance to environmental factors, making it valuable in applications requiring high-performance materials .

Applications in Coatings

For instance, coatings developed with this compound exhibit improved resistance to UV radiation and moisture, which is crucial for outdoor applications.

Analytical Chemistry

Reagent in Analytical Methods

The compound is also significant in analytical chemistry as a reagent for detecting and quantifying other substances. It is used in various analytical techniques such as chromatography and spectroscopy .

Environmental Monitoring Applications

In environmental studies, this compound has been employed to monitor pollutants due to its ability to form stable complexes with certain analytes, thus providing reliable data for assessing environmental health .

Summary Table of Applications

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Pharmaceutical | Intermediate for drug synthesis | Enhances efficacy and safety profiles |

| Organic Synthesis | Building block for complex molecules | Facilitates efficient synthesis |

| Agricultural Chemicals | Formulation of herbicides and fungicides | Improves crop protection and yield |

| Material Science | Development of specialty polymers | Enhances durability and resistance |

| Analytical Chemistry | Reagent for detection and quantification | Provides reliable data for environmental monitoring |

Mecanismo De Acción

The mechanism of action of 2-Fluoro-4-nitrobenzoic acid depends on its specific application. In biological systems, the compound can act as an inhibitor of certain enzymes by binding to their active sites. The presence of the fluorine atom and nitro group can enhance its binding affinity and specificity. The molecular targets and pathways involved vary depending on the specific enzyme or protein being studied .

Comparación Con Compuestos Similares

Similar Compounds

- 2-Fluoro-3-nitrobenzoic acid

- 4-Fluoro-2-nitrobenzoic acid

- 2-Fluoro-5-nitrobenzoic acid

Uniqueness

2-Fluoro-4-nitrobenzoic acid is unique due to the specific positioning of the fluorine and nitro groups on the benzoic acid ring. This positioning can influence its reactivity and binding properties, making it suitable for specific applications that other similar compounds may not be able to fulfill .

Actividad Biológica

2-Fluoro-4-nitrobenzoic acid (CAS Number: 403-24-7) is an aromatic compound that has garnered attention in various fields, including medicinal chemistry and biochemistry. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential applications.

- Molecular Formula : C7H4FNO4

- Molecular Weight : 185.11 g/mol

- Structure : The compound features a nitro group and a fluorine atom attached to a benzoic acid structure, which contributes to its unique reactivity and biological properties.

Synthesis

This compound can be synthesized through oxidation processes involving 2-fluoro-4-nitrotoluene. A common method involves the use of potassium permanganate as an oxidizing agent, yielding the desired acid with high efficiency .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The compound acts as an alternative substrate for bacterial enzymes involved in folate biosynthesis, which is crucial for bacterial growth and survival .

Inhibition Studies

In vitro studies have demonstrated that this compound inhibits the activity of dihydropteroate synthase (DHPS), an enzyme critical for the synthesis of folate in bacteria. This inhibition leads to reduced bacterial proliferation, making it a potential candidate for developing new antimicrobial agents .

Pharmacokinetics

The pharmacokinetic profile of this compound shows favorable absorption characteristics. It is classified as having high gastrointestinal absorption, which suggests potential efficacy when administered orally. However, it does not readily cross the blood-brain barrier, limiting its use in central nervous system infections .

Study on MRSA Detection

A study utilized a radiofluorinated analog of para-aminobenzoic acid (2-[18F]F-PABA) derived from this compound to detect MRSA infections in vivo. The results showed that this tracer accumulated significantly at infection sites compared to non-infected tissues, highlighting the compound's utility in diagnostic imaging for bacterial infections .

Data Table: Biological Activity Overview

| Property | Details |

|---|---|

| CAS Number | 403-24-7 |

| Molecular Formula | C7H4FNO4 |

| Molecular Weight | 185.11 g/mol |

| Antimicrobial Activity | Effective against MRSA and other bacterial strains |

| Mechanism of Action | Inhibition of DHPS enzyme involved in folate synthesis |

| Pharmacokinetics | High GI absorption; limited CNS penetration |

Propiedades

IUPAC Name |

2-fluoro-4-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FNO4/c8-6-3-4(9(12)13)1-2-5(6)7(10)11/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMWFMFZFCKADEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40307207 | |

| Record name | 2-Fluoro-4-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40307207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

403-24-7 | |

| Record name | 2-Fluoro-4-nitrobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=403-24-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 403-24-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190361 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Fluoro-4-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40307207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the crystal structure of 5-(2-Fluoro-4-nitrophenyl)-1,3,4-thiadiazole-2-amine?

A1: The crystal structure of 5-(2-Fluoro-4-nitrophenyl)-1,3,4-thiadiazole-2-amine, synthesized using 2-Fluoro-4-nitrobenzoic acid as a starting material, reveals key structural insights. [] The dihedral angle between the thiadiazole and benzene rings is 27.1° [], indicating a degree of twist between these two aromatic systems. This information helps understand the spatial arrangement of the molecule and its potential interactions with other molecules. Additionally, the crystal packing is stabilized by intermolecular N—H⋯N and C—H⋯O hydrogen bonds [], contributing to the compound's solid-state properties.

Q2: Can you describe a practical synthesis of 4-amino-2-fluoro-N-methyl-benzamide starting from this compound?

A2: The paper outlines a concise synthesis route:

- Oxidation: 2-Fluoro-4-nitrotoluene is oxidized to this compound using potassium permanganate and a phase transfer catalyst, achieving a 74% yield [].

- Chlorination and Amination: this compound is converted to N-methyl-2-fluoro-4-nitrobenzamide via chlorination and subsequent amination. This step boasts a high yield of 95% [].

- Hydrogenation: Finally, N-methyl-2-fluoro-4-nitrobenzamide undergoes hydrogenation using Pd/C as a catalyst, affording 4-amino-2-fluoro-N-methyl-benzamide in an excellent 98% yield [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.